{[4-(Chlorosulfonyl)benzoyl]amino}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such compounds typically involves the reaction of acetic acid with the appropriate amine, followed by further functionalization with the chlorosulfonylbenzoyl group. The exact synthetic route would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of such compounds can be analyzed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography .Chemical Reactions Analysis
The reactivity of such compounds would likely be influenced by the electron-withdrawing chlorosulfonylbenzoyl group, which could activate the molecule towards nucleophilic attack .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be analyzed using various techniques, including melting point determination, solubility testing, and pKa measurement .Scientific Research Applications
Electrochemical Properties and Supercapacitor Applications
A study conducted by Kowsari et al. (2019) synthesized derivatives of phenylglycine, including compounds similar to "2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid", to enhance the electrochemical properties of poly ortho aminophenol (POAP) films. The incorporation of N-benzoyl derivatives significantly improved the specific capacitance of the electrodes, making them promising candidates for supercapacitor applications (Kowsari, Ehsani, Assadi, Safari, & Sajedi, 2019).
Antimicrobial Agents
Research by Sah et al. (2014) involved the synthesis of formazans from a Mannich base derived from 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, demonstrating moderate antimicrobial activity. This showcases the potential of derivatives for developing new antimicrobial agents (Sah, Bidawat, Seth, & Gharu, 2014).
Synthesis of Azo Prodrugs for Ulcerative Colitis
A study by Jilani et al. (2013) focused on synthesizing a mutual azo prodrug of 5-aminosalicylic acid linked to 2-phenylbenzoxazole-2-yl-5-acetic acid, showcasing a novel approach for treating ulcerative colitis. The synthesized compounds were confirmed to be effective, indicating the potential therapeutic applications of such derivatives (Jilani, Shomaf, & Alzoubi, 2013).
Antibacterial Activity Against Salmonella Typhi
Salama (2020) synthesized 2-amino-1,3,4-oxadiazole derivatives, evaluating their antibacterial activity against Salmonella typhi. This study indicates the potential of derivatives in developing treatments against bacterial infections (Salama, 2020).
Synthesis of Aminosulfonyl Benzamides from Saccharin
Research by Ramana and Reddy (2010) explored the synthesis of aminosulfonyl benzamides from saccharin, utilizing 2-chlorosulfonylbenzoyl chloride, a compound related to "2-[(4-chlorosulfonylbenzoyl)amino]acetic Acid". This study demonstrates the versatility of such compounds in synthesizing a wide range of chemical structures (Ramana & Reddy, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[(4-chlorosulfonylbenzoyl)amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO5S/c10-17(15,16)7-3-1-6(2-4-7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBDGPFVSWUUXJX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCC(=O)O)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.